molecular formula C11H12Cl2N2O5 B115147 2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide CAS No. 152053-09-3

2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide

Cat. No. B115147
CAS RN: 152053-09-3
M. Wt: 323.13 g/mol
InChI Key: FHDPTOGOPLCNDA-UHFFFAOYSA-N
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Description

2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DCMN and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Spectrophotometric Analysis Applications

Research involving spectrophotometric determination methods, such as those applied to Flutamide, a compound with a somewhat related structure used in prostate cancer treatment, highlights the potential for developing novel analytical techniques. These methods may be applicable for detecting and quantifying similar compounds within pharmaceutical formulations through chromogenic reactions, offering a basis for analytical chemistry applications (Rangappa et al., 2000).

Pharmacokinetics and Drug Metabolism Studies

Studies on the pharmacokinetics and metabolism of compounds like S-1, a selective androgen receptor modulator, in animal models provide a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for the development of new drugs, suggesting a possible application in drug discovery and development processes (Wu et al., 2006).

Synthesis and Immunomodulatory Activity

The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities indicate a route to discovering new therapeutic agents. By synthesizing similar compounds and assessing their biological activities, researchers can explore potential applications in developing treatments for autoimmune diseases or as immunosuppressants for organ transplantation (Giraud et al., 2010).

Novel Compound Synthesis for Biological Activities

The creation of new compounds through the reaction of specific functional groups, such as in the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl derivatives, showcases the potential for chemical synthesis in discovering compounds with unique biological or chemical properties. These methodologies can lead to the development of new materials or bioactive molecules with applications in various scientific fields (Kolyamshin et al., 2021).

Anticancer and Chemotherapeutic Research

Research into compounds displaying cytotoxic activities against cancer cell lines, such as those detailed in studies on alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, underlines the potential of similar chemical structures in anticancer research. These studies can guide the design and synthesis of novel anticancer agents, contributing to the broader field of oncology and chemotherapeutics (Pati et al., 2007).

properties

CAS RN

152053-09-3

Product Name

2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

323.13 g/mol

IUPAC Name

2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C11H12Cl2N2O5/c12-11(13)20-5-8(10(14)17)9(16)6-1-3-7(4-2-6)15(18)19/h1-4,8-9,11,16H,5H2,(H2,14,17)

InChI Key

FHDPTOGOPLCNDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-]

synonyms

3-(4-nitrophenyl)-3-hydroxy-4-dichloromethoxyisobutanamide
acrodontiolamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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